N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide
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Overview
Description
N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple pyridine rings and functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form N-(pyridin-2-yl)amides . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
For large-scale production, the synthesis process may be optimized to improve yield and reduce costs. Industrial methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of alternative substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides has also been explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The reaction conditions typically involve specific solvents such as toluene and ethyl acetate, and the reactions are often carried out at controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a probe for investigating molecular interactions.
Medicine: The compound has potential therapeutic applications and is being explored for its pharmacological properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which share structural similarities and exhibit comparable chemical properties .
Uniqueness
What sets N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
147662-14-4 |
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Molecular Formula |
C21H19N7O2 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19N7O2/c1-14(25-27-20(29)16-6-10-22-11-7-16)18-4-3-5-19(24-18)15(2)26-28-21(30)17-8-12-23-13-9-17/h3-13H,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
MYOXIVVMXFXRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=NC(=CC=C2)C(=NNC(=O)C3=CC=NC=C3)C |
Origin of Product |
United States |
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